molecular formula C21H17FN4O3S B2503418 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111416-58-0

3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2503418
M. Wt: 424.45
InChI Key: BRGLTSOVYRIAAH-UHFFFAOYSA-N
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Description

The compound "3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies due to their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of appropriate hydrazides with carbon disulfide or other suitable reagents. For instance, the synthesis of certain 1,3,4-oxadiazoles was achieved through the reaction of cyanoacetic acid hydrazide with carbon disulfide in alcoholic potassium hydroxide . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 3,4-dimethoxyphenyl and 2-fluorophenylpyridazinyl moieties at the relevant steps in the synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure-activity relationship can be influenced by the nature of the substituents attached to this ring. For example, the crystal structure of a related compound, [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, revealed a planar molecule with strong π-π stacking and hydrogen bonding interactions, contributing to its high crystal density . These structural features could be relevant to the compound of interest, as substituents on the oxadiazole ring can significantly affect its physical and chemical properties.

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, depending on the functional groups present. For example, they can react with aryldiazonium chlorides to afford hydrazono derivatives or with aldehydes to produce different compounds . The presence of a thiomethyl group in the compound "3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" suggests that it could participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and stability. For instance, the introduction of methylthiazol moieties in oxadiazole derivatives has been shown to confer significant antioxidant activity, which is attributed to the presence of electron-donating substituents . Similarly, the dimethoxyphenyl and fluorophenyl groups in the compound of interest are likely to impact its electron distribution, reactivity, and potential biological activity.

Scientific Research Applications

Synthesis and Characterization

  • A series of new N- and S-substituted 1,3,4-oxadiazole derivatives, including 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, have been synthesized. These compounds are characterized for potential applications in various fields, including materials science and pharmacology (El‐Sayed et al., 2008).

Antimicrobial and Anti-Proliferative Activities

  • Research indicates that compounds like 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole display notable antimicrobial activities against various pathogens. Additionally, they exhibit anti-proliferative activities against different cancer cell lines, highlighting their potential in cancer research (Al-Wahaibi et al., 2021).

Material Science Applications

  • Compounds like 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole are also explored in material sciences. They have shown promising results in the development of new materials with potential applications in electronics and photonics, due to their unique structural and electronic properties (Goh et al., 2010).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new therapeutic agents or useful chemical reactions .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-27-17-9-7-13(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)14-5-3-4-6-15(14)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGLTSOVYRIAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

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